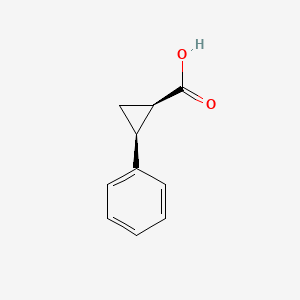
1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,2-dimethylcyclopropylcarbinol with trifluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the trifluoroethanol moiety.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoroethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol moiety can enhance the compound’s binding affinity and specificity, leading to various biological effects. The cyclopropyl ring provides structural rigidity, which can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylcyclopropyl)-1-propanone: This compound shares the cyclopropyl ring but differs in the functional group attached to it.
1,2-Dimethylcyclopropane: Similar in having a cyclopropyl ring with methyl groups, but lacks the trifluoroethanol moiety.
Uniqueness
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both the cyclopropyl ring and the trifluoroethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2155852-53-0 |
|---|---|
Molecular Formula |
C7H11F3O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



